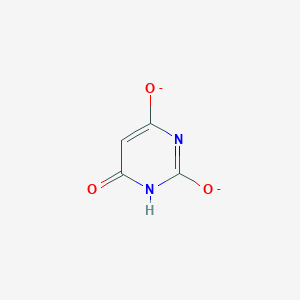

Barbiturate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Barbiturate(2-) is dianion of barbituric acid arising from deprotonation at the N-1 and C-5 positions. It is a conjugate base of a barbituric acid.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Sedative and Hypnotic Effects

Barbiturates are primarily known for their use as sedatives and hypnotics. They act on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), leading to increased sedation and decreased anxiety. Commonly used barbiturates include phenobarbital and secobarbital, which are utilized in clinical settings for managing anxiety disorders and sleep disturbances .

1.2 Anticonvulsant Properties

Barbiturates are also employed as anticonvulsants. Phenobarbital is frequently prescribed for seizure control in both adults and children. Its mechanism involves stabilizing neuronal membranes and reducing excitability, making it effective in treating various types of epilepsy .

1.3 Anesthesia

In anesthesiology, barbiturates such as thiopental are used for induction due to their rapid onset of action. Thiopental is favored for its ability to produce unconsciousness quickly and is often used in surgical procedures .

Toxicological Studies

2.1 Case Studies of Barbiturate Poisoning

Barbiturate toxicity remains a significant concern in clinical toxicology. Notable case studies illustrate the dangers associated with overdose and poly-drug interactions involving barbiturates. For instance, a case report documented a fatal poisoning involving pentobarbital and phenobarbital, highlighting the additive effects that can lead to severe respiratory depression .

2.2 Analytical Toxicology

The detection and quantification of barbiturates in biological samples are critical for diagnosing overdoses and understanding drug interactions. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to accurately measure barbiturate levels in plasma and urine samples . A recent study established a monolithic silica solid-phase extraction method that simplifies sample preparation while maintaining high recovery rates for various barbiturates .

Research on New Derivatives

3.1 Development of Novel Barbiturate Derivatives

Research is ongoing into new derivatives of barbiturates that may possess enhanced biological activity or reduced side effects. For example, studies have synthesized new complexes involving barbiturate derivatives that exhibit potential antimicrobial properties . These derivatives may pave the way for developing safer therapeutic agents with fewer adverse effects.

Safety Concerns

4.1 Neurodevelopmental Risks

Recent safety reviews have raised concerns regarding the potential neurodevelopmental risks associated with barbiturate use in children. Studies suggest that exposure to these compounds during critical developmental periods may lead to long-term cognitive deficits . This has prompted health authorities to reassess guidelines surrounding the prescription of barbiturates in pediatric populations.

Analyse Des Réactions Chimiques

Traditional Condensation Reaction

The synthesis of barbiturate derivatives typically involves the condensation of diethyl malonate with urea under basic conditions (e.g., sodium ethoxide) followed by cyclization and dehydration . This reaction is foundational for generating the core barbiturate structure:

Diethyl malonate+UreaNaOE heatBarbiturate 2 +Ethanol+Water

Key Features :

-

Mechanism : Alkylation of the malonate enolate followed by cyclization and loss of ethanol/water.

-

Applications : Produces barbiturate intermediates for further substitution at the 5-position .

Radical–Radical Cyclization Cascades

A modern approach involves SmI₂-mediated radical cyclization to form complex tricyclic structures. For example, barbiturate substrates with alkene radical acceptors undergo 5-endo and 6-endo cyclization, forming hemiaminals or enamines .

Reaction Details :

-

Reagents : SmI₂ (3 equivalents), H₂O, LiBr (20 equivalents).

-

Conditions : THF, N₂ atmosphere, 1 h at room temperature.

-

Outcome : Products with up to five contiguous stereocenters and quaternary centers (e.g., 2u in 60% yield) .

Table 1: Radical Cyclization Products

| Compound | Yield (%) | Diastereoselectivity | Key Features |

|---|---|---|---|

| 2q | 75 | 75:25 | Primary radical acceptor |

| 2r | 88 | >95:5 | Secondary radical acceptor |

Formation of s-Triazine Hydrazone Derivatives

Barbiturate derivatives react with 2-hydrazino-s-triazines and pyrimidinetrione to form enhydrazine-based compounds (e.g., 5a–k ) via a one-pot method .

Reaction Pathway :

Barbiturate+HydrazineEtOH HAcEnhydrazinePyrimidinetrioneTarget Compound

Key Observations :

-

Stability : Enhydrazine form (C ) is favored over hydrazone (A ) due to hydrogen bonding .

-

Analysis : ¹H and ¹³C NMR confirm δ 90–198 ppm for carbonyl carbons .

Supramolecular Polymerization

Barbiturate-functionalized thiophene derivatives (e.g., 1 and 2 ) undergo hydrogen-bond-driven polymerization, exhibiting aggregation-induced emission (AIE) .

Properties :

-

Emission Colors : 1 (blue), 2 (green).

-

Nanostructures : Tape-like motifs with distinct morphologies .

Chromene Derivatives

Reaction of barbiturate with chalcones or β-naphthol under catalytic conditions (e.g., L-Proline) yields chromene-based derivatives (e.g., 101 ) .

Reaction Conditions :

-

Catalyst : 30 mol% L-Proline.

-

Solvent : Water.

-

Yield : 95–98%.

Propriétés

Formule moléculaire |

C4H2N2O3-2 |

|---|---|

Poids moléculaire |

126.07 g/mol |

Nom IUPAC |

6-oxo-1H-pyrimidine-2,4-diolate |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-2 |

Clé InChI |

GWEJPUMJAQFCBN-UHFFFAOYSA-L |

SMILES canonique |

C1=C(N=C(NC1=O)[O-])[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.